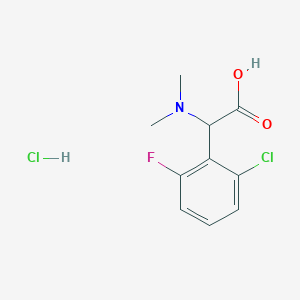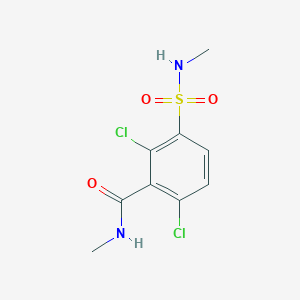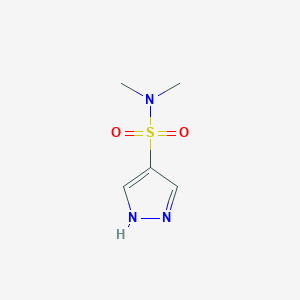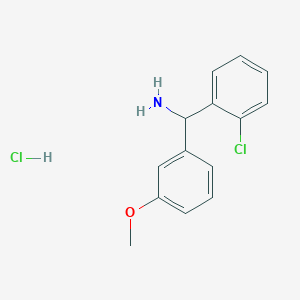![molecular formula C8H7ClN2O B1455453 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine CAS No. 930790-40-2](/img/structure/B1455453.png)
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine
Descripción general
Descripción
“7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the linear formula C8H7O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” can be represented by the SMILES string ClC1=NC (OC)=CC2=C1NC=C2 . The InChI key is BFDLYXBWYQGPMS-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” are not available, there are studies on the chemical reactions of similar 1H-pyrrolo[2,3-b]pyridine derivatives .
Physical And Chemical Properties Analysis
“7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.
Aplicaciones Científicas De Investigación
Cancer Research
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are implicated in various types of cancers, and their inhibition can be a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, which are important targets in breast cancer, lung cancer, and other malignancies .
Pharmacology
In pharmacological studies, pyrrolopyridine derivatives, including 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine , are being explored for their therapeutic potential. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes , diabetic dyslipidemia , and cardiovascular diseases .
Material Science
This compound is used in material science research, particularly in the development of new chemical entities with potential applications in various fields. It serves as a building block for synthesizing complex molecules that could be used in creating new materials or enhancing the properties of existing ones .
Environmental Science
The environmental applications of 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine are not well-documented. However, its derivatives could potentially be used in environmental monitoring and remediation efforts, especially in detecting and neutralizing toxic substances .
Analytical Chemistry
In analytical chemistry, 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine can be utilized as a reference compound or a reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in method development and validation processes .
Biochemistry
Biochemically, this compound is of interest due to its interaction with biological receptors and enzymes. It can be used to study enzyme inhibition, receptor binding, and signal transduction pathways, contributing to a deeper understanding of cellular processes and disease mechanisms .
Safety and Hazards
The safety information for “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” indicates that it may cause skin irritation, skin sensitization, serious eye irritation, and long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-7(5)8(9)11-6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLYXBWYQGPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694603 | |
| Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
930790-40-2 | |
| Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)


![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)



